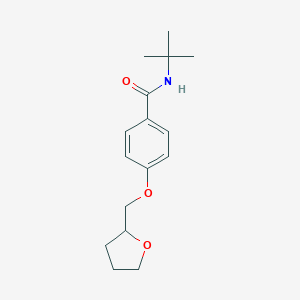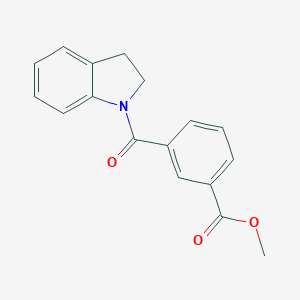![molecular formula C19H22N2O4 B250501 N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide is a chemical compound that is widely used in scientific research. It is also known as GW501516 or Endurobol. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. In
Mécanisme D'action
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating this receptor, N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide increases the body's ability to burn fat and use it as a source of energy, which leads to increased endurance and reduced body fat.
Biochemical and Physiological Effects:
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. It also increases the activity of enzymes involved in fatty acid oxidation and mitochondrial biogenesis. These effects lead to increased endurance, reduced body fat, and improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying lipid metabolism, glucose homeostasis, and energy expenditure. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for research on N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide. One direction is to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to investigate its effects on other tissues and organs in the body, such as the liver and skeletal muscle. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide involves several steps. The first step is the reaction between 2-methoxyphenol and phosgene to produce 2-methoxyphenyl chloroformate. The second step is the reaction between 2-methoxyphenyl chloroformate and N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has been extensively studied in scientific research. It has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. It has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-7-6-8-15(11-14)21-18(22)12-25-17-10-5-4-9-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
LCHVDLXHDFELOT-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)